molecular formula C6H4BrCl2N B1334061 2-Bromo-4,6-dichloroaniline CAS No. 697-86-9

2-Bromo-4,6-dichloroaniline

Cat. No. B1334061
CAS RN: 697-86-9
M. Wt: 240.91 g/mol
InChI Key: DTPADCOGQUOGHT-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dichloroaniline is a halogenated aniline derivative, a class of compounds known for their utility in various chemical syntheses and potential biological activities. While the provided papers do not directly discuss 2-Bromo-4,6-dichloroaniline, they do provide insights into the chemistry of related bromo- and chloro-aniline derivatives, which can be used to infer properties and reactivity patterns for 2-Bromo-4,6-dichloroaniline.

Synthesis Analysis

The synthesis of halogenated aniline derivatives is often achieved through regioselective halogenation reactions. For instance, the synthesis of 2,6-dialkyl-4-bromoaniline involves the reaction of dimethylaniline or diisopropylaniline with liquid bromine, with careful control of reaction conditions to achieve good yields . Similarly, the synthesis of 2-bromo(chloro)-3-selenyl(sulfenyl)indoles demonstrates the use of tandem reactions starting from 2-(gem-dibromo(chloro)vinyl)-N-methylsulfonylanilines, showcasing the versatility of halogenated anilines in complex synthetic routes .

Molecular Structure Analysis

The molecular structure of halogenated anilines can be elucidated using techniques such as X-ray crystallography, as demonstrated in the study of 5-bromo-2,4-dichloro-6-methylpyrimidine derivatives . The crystal structure analysis reveals the presence of typical intramolecular hydrogen bonds, which can influence the reactivity and physical properties of the compound. The Schiff base compound synthesized from 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine also provides insights into the planarity and conformation of the aromatic systems in such molecules .

Chemical Reactions Analysis

Halogenated anilines can undergo various chemical reactions, including electrophilic substitution and coupling reactions. The electrochemical oxidation of bromoanilines, for example, follows the Bacon–Adams mechanism, leading to the formation of dimerization products and halogenated anilines . These reactions are influenced by the nature and position of the halogen substituents, which can dictate the regioselectivity and outcome of the reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated anilines are characterized by their melting points, boiling points, densities, and refractive indices, as seen in the synthesis of bromo-dichloroacetophenone . These properties are crucial for the identification and application of these compounds in various chemical processes. The presence of halogen atoms significantly affects the electron distribution within the molecule, which in turn influences its reactivity and interactions with other chemical species.

Scientific Research Applications

1. Structural Analysis in Crystallography

2,4,6-Halogeno-aniline derivatives, including compounds similar to 2-bromo-4,6-dichloroaniline, exhibit unique structural properties in crystallography. These compounds are linked to form infinite chains along certain axis directions via hydrogen bonds, making them subjects of interest in crystal structural studies (Ferguson et al., 1998).

2. Kinetics in Organic Reactions

Research on the kinetics of bromination of aromatic amines, including compounds related to 2-bromo-4,6-dichloroaniline, in various acidic environments, provides insights into reaction rates and mechanisms in organic chemistry (Bell & D. Maria, 1969).

3. Synthesis of Amino-Substituted Compounds

The oxidation and conversion of amino groups in compounds like 2-bromo-4,6-dichloro-1,3-phenylenediamine into other functional groups demonstrate the synthetic versatility of these compounds in creating a variety of derivatives for potential applications (Frumkin et al., 1999).

4. Investigation of Antimicrobial Properties

Studies on derivatives of dichloroaniline, similar to 2-bromo-4,6-dichloroaniline, reveal potential antimicrobial activities, indicating the usefulness of these compounds in developing new antimicrobials (Kimura et al., 1962).

Safety And Hazards

2-Bromo-4,6-dichloroaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-4,6-dichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPADCOGQUOGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373620
Record name 2-Bromo-4,6-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,6-dichloroaniline

CAS RN

697-86-9
Record name 2-Bromo-4,6-dichloroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4,6-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
SJ Harwood - … : The Official Journal of the International Isotope …, 2004 - Wiley Online Library
Commercially available [ 13 C 6 ]aniline (2) was readily converted into [ 13 C 6 ]1‐bromo‐3,5‐dichlorobenzene (5). A further stable label was introduced by cyanation of aryl bromide (5)…
EA Detenchuk, DM Mazur, TB Latkin, AT Lebedev - Chemosphere, 2022 - Elsevier
Although being successfully applied all over the world for more than 100 years water disinfection by means of chlorination possesses certain drawbacks, first of all formation of …
Number of citations: 8 www.sciencedirect.com
Y HANADA, K KADOKAMI, H SHIRAISHI… - Journal of …, 1995 - jstage.jst.go.jp
Gas Chromatograph/mass spectrometric survey analyses were performed on the air, seawater, sea sediment and seaweed samples from several urban areas of Japan. More than 400 …
Number of citations: 3 www.jstage.jst.go.jp
Z Wei, C Chen, L Shi, J Jin, Q Zhang, S Xu… - Pesticide Biochemistry …, 2013 - Elsevier
A series of novel N-nitroacetamides derived from 2,4-dichlorophenoxyacetic acid (2,4-D, a important plant growth regulator) have been conveniently obtained via multi-step reactions …
Number of citations: 3 www.sciencedirect.com
B Latli, M Hrapchak, D Krishnamurthy… - Journal of Labelled …, 2008 - Wiley Online Library
3,5‐Dichloroaniline is commonly found in many compounds with pharmacological and other biological activities. [ 13 C 6 ]‐Aniline or its hydrochloride salt was converted in three steps …
M Bjerkmann - 2019 - duo.uio.no
By means of a microwave-mediated intramolecular Diels-Alder on furan (IMDAF) reaction, synthesis of ten phenanthridin-8-ol derivatives, whereof nine not previously reported in the …
Number of citations: 0 www.duo.uio.no
H Serigstad - 2018 - duo.uio.no
A synthetic strategy towards 8-hydroxyphenanthridines (6) was previously developed in our group, where intramolecular Diels-Alder of furan (IMDAF) was the key step. This was a …
Number of citations: 1 www.duo.uio.no
FW Wassmundt, WF Kiesman - The Journal of Organic Chemistry, 1995 - ACS Publications
For hydrodediazoniations (the replacement of a diazo group by hydrogen) in DMF, severalsubstances act as catalysts through theirability to serve as electron donors and initiate free-…
Number of citations: 79 pubs.acs.org
MTD Cronin - 2004 - books.google.com
Quantitative Structure-Activity Relationships (QSARs) are increasingly used to predict the harmful effects of chemicals to humans and the environment. The increased use of these …
Number of citations: 189 books.google.com
A Arcadi, G Bianchi, F Marinelli - Synthesis, 2004 - thieme-connect.com
Gold (III)-catalyzed annulation of 2-alkynylanilines in EtOH or EtOH-water mixtures at room temperature gives indoles derivatives in good yields. One-flask protocol for the gold-…
Number of citations: 168 www.thieme-connect.com

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